molecular formula C17H16N2O2S B2558491 Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate CAS No. 338956-35-7

Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate

Cat. No.: B2558491
CAS No.: 338956-35-7
M. Wt: 312.39
InChI Key: HIALHTRMSVMEMZ-VOTSOKGWSA-N
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Description

Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate is a complex organic compound with a unique structure that combines pyrrole, thieno, and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate typically involves multi-step organic reactions. One common method starts with the reaction of 2,5-dimethylpyrrole with benzophenone to form 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzophenone. This intermediate is then reacted with boron tribromide under reducing conditions to yield 4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde . The final step involves the condensation of this aldehyde with methyl acrylate in the presence of a base to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.

Scientific Research Applications

Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate involves its interaction with specific molecular targets. The pyrrole and thieno rings allow it to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl)acrylate is unique due to its combination of pyrrole, thieno, and pyridine rings, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of new drugs and materials.

Properties

IUPAC Name

methyl (E)-3-(4,6-dimethyl-3-pyrrol-1-ylthieno[2,3-b]pyridin-2-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-11-10-12(2)18-17-15(11)16(19-8-4-5-9-19)13(22-17)6-7-14(20)21-3/h4-10H,1-3H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIALHTRMSVMEMZ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C=CC(=O)OC)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC2=C1C(=C(S2)/C=C/C(=O)OC)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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